2-cyano-N-(3-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

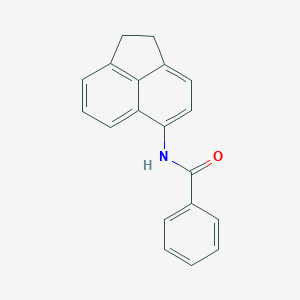

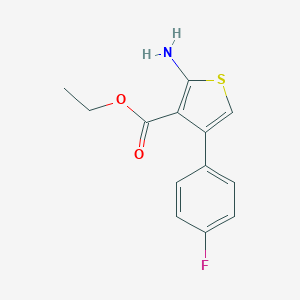

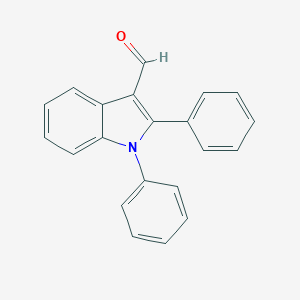

“2-cyano-N-(3-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C11H12N2O2 . It is an example of an amide . The compound is a derivative of cyanoacetamide, which is considered one of the most important precursors for heterocyclic synthesis .

Synthesis Analysis

The synthesis of cyanoacetamides like “2-cyano-N-(3-ethoxyphenyl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “2-cyano-N-(3-ethoxyphenyl)acetamide” consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be viewed using specific software .Chemical Reactions Analysis

Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Drug Development

Chemoselective Acetylation in Drug Synthesis : A study by Magadum & Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, using Novozym 435 as a catalyst. This process is crucial in the development of certain pharmaceuticals (Magadum & Yadav, 2018).

Creation of Protein Tyrosine Phosphatase 1B Inhibitors : Saxena et al. (2009) designed and synthesized derivatives of 2-(4-methoxyphenyl)ethyl]acetamide to inhibit Protein Tyrosine Phosphatase 1B (PTP1B). These compounds showed significant activity, indicating their potential in the development of antidiabetic drugs (Saxena et al., 2009).

Pharmacological Research

- Evaluation of Cytotoxic and Analgesic Properties : Research by Rani et al. (2016) involved synthesizing derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and related compounds, assessing their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This indicates potential applications in developing novel therapeutic agents (Rani et al., 2016).

Agricultural Applications

- Herbicide Metabolism and Environmental Impact : Studies by Coleman et al. (2000) and Banks & Robinson (1986) explored the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes. These studies are significant for understanding the environmental impact and safety of such herbicides (Coleman et al., 2000), (Banks & Robinson, 1986).

Industrial Chemistry

- Green Synthesis in Chemical Industry : Qun-feng (2008) discussed the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, highlighting advancements in green chemical synthesis relevant to the dye industry (Qun-feng, 2008).

Antimicrobial Dye Synthesis

- Development of Antimicrobial Dyes : Shams et al. (2011) synthesized novel acyclic and heterocyclic dye precursors based on 2-cyano-N-acetamide systems, with significant antibacterial and antifungal activities, useful in textile finishing (Shams et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-cyano-N-(3-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-10-5-3-4-9(8-10)13-11(14)6-7-12/h3-5,8H,2,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAFAIATPDHEEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367571 |

Source

|

| Record name | 2-cyano-N-(3-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(3-ethoxyphenyl)acetamide | |

CAS RN |

17722-27-9 |

Source

|

| Record name | 2-cyano-N-(3-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)

![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)